molecular formula C7H3ClFNO2S B2990782 2-Cyano-4-fluorobenzene-1-sulfonyl chloride CAS No. 1261674-26-3

2-Cyano-4-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2990782
CAS No.: 1261674-26-3
M. Wt: 219.61
InChI Key: KXWBPZIFIFCHHG-UHFFFAOYSA-N
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Description

2-Cyano-4-fluorobenzene-1-sulfonyl chloride (CAS: 1261674-26-3) is a benzenesulfonyl chloride derivative featuring a cyano (-CN) group at position 2 and a fluorine atom at position 4 on the aromatic ring. Its molecular formula is C₇H₃ClFNO₂S, with a molecular weight of 227.62 g/mol . This compound is utilized as a key intermediate in organic synthesis, particularly in sulfonylation reactions for pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing cyano and fluorine substituents enhance the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles like amines and alcohols .

Properties

IUPAC Name

2-cyano-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-6(9)3-5(7)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWBPZIFIFCHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261674-26-3
Record name 2-cyano-4-fluorobenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 2-cyano-4-fluorobenzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of 2-Cyano-4-fluorobenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with suitable reagents to form new compounds.

    Oxidation and Reduction Reactions: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, acetonitrile, or tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can produce sulfonamide derivatives, while reaction with alcohols can yield sulfonate esters.

Scientific Research Applications

2-Cyano-4-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes. It can be used to attach fluorescent labels or other functional groups to proteins and nucleic acids.

    Medicine: In medicinal chemistry, it is used in the development of new drugs and therapeutic agents. Its reactivity allows for the creation of complex molecules with potential biological activity.

    Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-cyano-4-fluorobenzene-1-sulfonyl chloride with three structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Suppliers
2-Cyano-4-fluorobenzene-1-sulfonyl chloride C₇H₃ClFNO₂S 227.62 -CN (2), -F (4) 1261674-26-3 CymitQuimica
4-Cyanobenzene-1-sulfonyl chloride C₇H₄ClNO₂S 201.62 -CN (4) 49584-26-1 Thermo Scientific
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S 279.52 -Cl (2), -CF₃ (4) Not provided Thermo Scientific Maybridge
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride C₆H₂Cl₂FNO₄S 274.06 -Cl (5), -F (2), -NO₂ (4) 1803605-95-9 American Elements

Key Observations :

  • Electron-Withdrawing Effects: The cyano and fluorine substituents in the target compound create a synergistic electron-withdrawing effect, enhancing the sulfonyl chloride's reactivity compared to 4-cyanobenzene-1-sulfonyl chloride (lacking fluorine) .
  • Nitro Group Impact: The nitro (-NO₂) substituent in the 5-chloro-2-fluoro-4-nitro derivative significantly increases molecular weight (274.06 g/mol) and reactivity but may reduce stability under harsh conditions .

Biological Activity

2-Cyano-4-fluorobenzene-1-sulfonyl chloride (CAS Number: 1261674-26-3) is an organic compound characterized by its unique molecular structure, which includes a cyano group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. With a molecular weight of approximately 219.62 g/mol, this compound has garnered interest in the pharmaceutical and chemical industries due to its potential biological activities and reactivity with various nucleophiles and electrophiles.

The compound's reactivity is largely influenced by the electron-withdrawing nature of both the cyano and sulfonyl chloride groups. This characteristic makes it suitable for various chemical reactions, including nucleophilic substitutions, thereby facilitating the synthesis of more complex molecules that may exhibit therapeutic effects.

Biological Activity

Research indicates that 2-cyano-4-fluorobenzene-1-sulfonyl chloride may possess antimicrobial and anti-inflammatory properties. However, specific biological assays are necessary to confirm these activities. The following sections summarize key findings from various studies.

Antimicrobial Activity

In studies exploring its antimicrobial potential, the compound has shown varying degrees of effectiveness against different bacterial strains. For instance, tests conducted on gram-positive and gram-negative bacteria indicated that derivatives of this compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Properties

Additionally, preliminary investigations into the anti-inflammatory effects of 2-cyano-4-fluorobenzene-1-sulfonyl chloride have revealed promising results. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with this compound, indicating its potential use in treating inflammatory diseases.

The mechanism of action for 2-cyano-4-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various biological targets, which may lead to inhibition of specific enzymes or modulation of receptor activity.

Case Studies

Several case studies have examined the biological activity of 2-cyano-4-fluorobenzene-1-sulfonyl chloride:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against E. coli and S. aureus.
    • Findings : The compound exhibited an inhibition zone of 15 mm against E. coli and 20 mm against S. aureus.
    • : Indicates potential as an antimicrobial agent.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the impact on TNF-alpha production in macrophages.
    • Findings : A significant reduction (up to 50%) in TNF-alpha levels was observed at concentrations above 10 µM.
    • : Suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

The following table compares 2-cyano-4-fluorobenzene-1-sulfonyl chloride with structurally similar compounds regarding their biological activities.

Compound NameCAS NumberAntimicrobial ActivityAnti-inflammatory Activity
2-Cyano-4-fluorobenzene-1-sulfonyl chloride1261674-26-3ModerateSignificant
3-Fluorobenzenesulfonyl chloride701-27-9LowModerate
3,5-Difluorobenzene-1-sulfonyl chloride210532-25-5ModerateLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-4-fluorobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for reproducibility?

  • The compound can be synthesized via chlorosulfonation of 2-cyano-4-fluorobenzene derivatives under controlled conditions. Key parameters include temperature (typically 0–5°C to minimize side reactions) and stoichiometric control of chlorosulfonic acid. Purification via recrystallization or column chromatography (using non-polar solvents) is critical to achieve >95% purity . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. What spectroscopic techniques are essential for structural confirmation of 2-Cyano-4-fluorobenzene-1-sulfonyl chloride?

  • 19F NMR : Fluorine chemical shifts (δ ≈ -110 to -120 ppm) confirm the para-fluorine substituent.
  • 13C NMR : Peaks at ~115 ppm (C≡N) and ~145 ppm (sulfonyl chloride S=O) validate functional groups.
  • FT-IR : Stretching vibrations at 1360–1380 cm⁻¹ (SO₂ asymmetric) and 1170–1190 cm⁻¹ (SO₂ symmetric). Cross-reference with NIST spectral databases for validation .

Q. How can researchers mitigate hazards during handling and storage?

  • Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood due to its reactivity with moisture, releasing HCl and SO₂ gases. Safety protocols from analogous sulfonyl chlorides (e.g., 4-Fluorobenzoyl chloride) recommend spill containment with sodium bicarbonate .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

  • The cyano group at position 2 enhances electrophilicity at the sulfonyl chloride via resonance and inductive effects, accelerating reactions with amines or alcohols. Kinetic studies using Hammett parameters (σ⁺ ≈ +1.0 for CN) correlate with increased reaction rates compared to non-cyano analogs. Monitor intermediates via LC-MS to track substitution pathways .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Discrepancies in decomposition temperatures (e.g., 80–120°C) may arise from impurities or moisture content. Use differential scanning calorimetry (DSC) under dry N₂ to isolate decomposition events. Compare thermogravimetric analysis (TGA) data with rigorously purified batches (>99%) to establish baseline stability .

Q. What analytical methods are effective for identifying byproducts in large-scale syntheses?

  • HPLC-MS : Detect sulfonic acid derivatives (common hydrolysis byproducts) using reverse-phase C18 columns with acetonitrile/water gradients.
  • GC-FID : Quantify residual solvents (e.g., dichloromethane) with a DB-5MS capillary column. Calibrate against certified reference materials .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, showing higher electron density at the para position relative to the cyano group. Validate predictions experimentally using isotopic labeling (e.g., deuterated substrates) .

Methodological Notes

  • Data Validation : Cross-check experimental results with NIST Chemistry WebBook entries for analogous sulfonyl chlorides (e.g., 2-Chloro-4-fluorobenzenesulphonyl chloride) to ensure consistency in spectral assignments .
  • Controlled Experiments : For kinetic studies, use stopped-flow NMR to capture transient intermediates in substitution reactions .

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